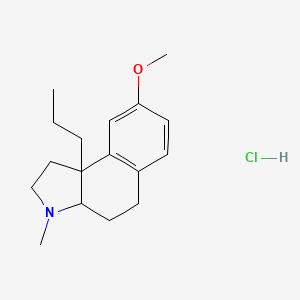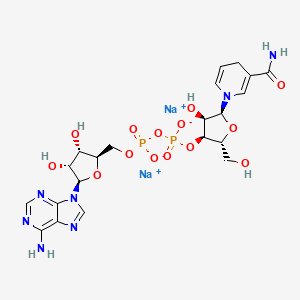
a-Nicotinamide adenine dinucleotide*redu ced form di
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is a coenzyme that plays a crucial role in cellular metabolism. It is involved in redox reactions, carrying electrons from one reaction to another. This compound is essential for the production of energy in cells and is found in all living organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, typically involves the reduction of its oxidized form, alpha-Nicotinamide adenine dinucleotide. This reduction can be achieved using various reducing agents under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves large-scale fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This compound can also participate in substitution reactions where it exchanges functional groups with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include oxidizing agents such as oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include its oxidized form, alpha-Nicotinamide adenine dinucleotide, and various reduced substrates depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions to study the kinetics and mechanisms of these reactions. In biology, it is essential for studying cellular metabolism and energy production. In medicine, it is used in research related to metabolic disorders and mitochondrial dysfunction. In industry, it is used in the production of biofuels and other biotechnological applications .
Wirkmechanismus
The mechanism of action of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves its role as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The molecular targets of this compound include dehydrogenases and other oxidoreductases, which are involved in metabolic pathways such as glycolysis and the citric acid cycle .
Vergleich Mit ähnlichen Verbindungen
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is unique in its ability to act as a reducing agent in redox reactions. Similar compounds include beta-Nicotinamide adenine dinucleotide, reduced disodium salt, and Nicotinamide adenine dinucleotide phosphate, reduced disodium salt. These compounds also participate in redox reactions but differ in their specific roles and applications. For example, beta-Nicotinamide adenine dinucleotide, reduced disodium salt, is more commonly used in enzymatic reactions, while Nicotinamide adenine dinucleotide phosphate, reduced disodium salt, is involved in anabolic reactions .
Eigenschaften
Molekularformel |
C21H27N7Na2O14P2 |
|---|---|
Molekulargewicht |
709.4 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20+,21-;;/m1../s1 |
InChI-Schlüssel |
ABATXCVHYBFQDK-INBSNAFQSA-L |
Isomerische SMILES |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



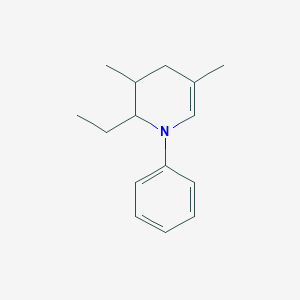
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
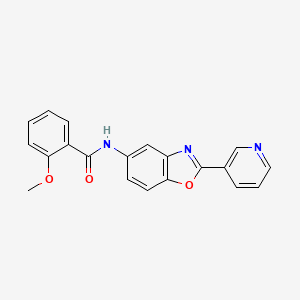
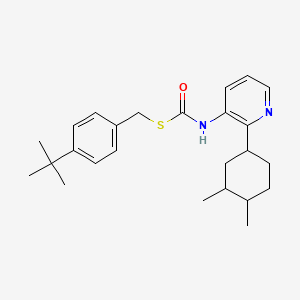
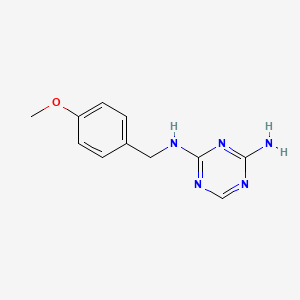
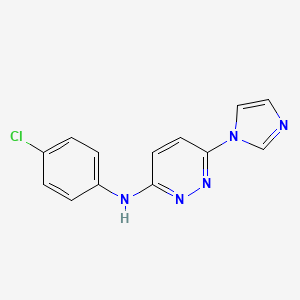
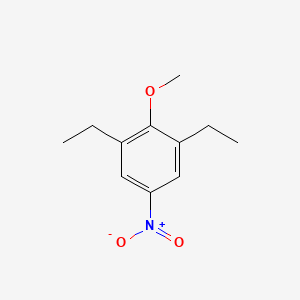
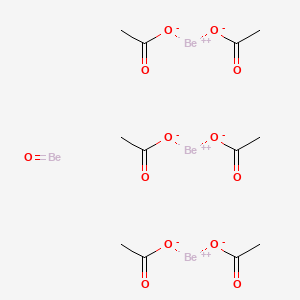

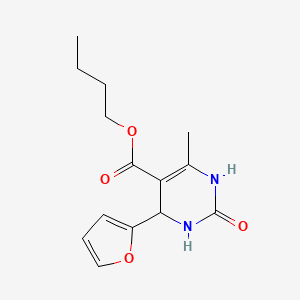
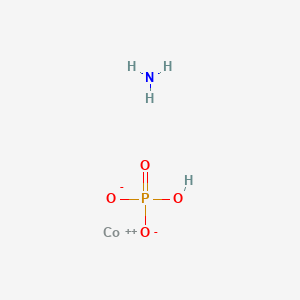
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
